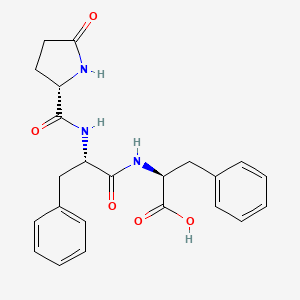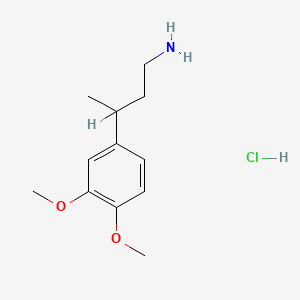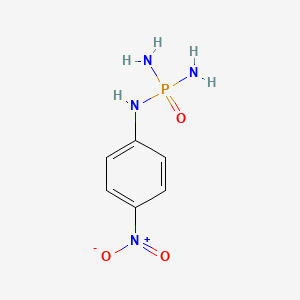![molecular formula C15H15N3 B14440844 N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 76841-24-2](/img/structure/B14440844.png)
N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound that features a biphenyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-aminobiphenyl with an appropriate imidazole derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the biphenyl group is introduced through a coupling reaction with an imidazole precursor . The reaction is carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the combination of the biphenyl and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
76841-24-2 |
|---|---|
Fórmula molecular |
C15H15N3 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N-(2-phenylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)18-15-16-10-11-17-15/h1-9H,10-11H2,(H2,16,17,18) |
Clave InChI |
HWYFLVMVVXZJBP-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)NC2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)






![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)



